N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$^1$$H NMR :
- Chromene protons (H-4, H-5, H-6, H-7, H-8) resonate as a multiplet between δ 6.8–8.2 ppm.
- The 4-chlorobenzyl group exhibits a singlet for the methylene (–CH$$_2$$–) at δ 4.5 ppm and aromatic protons as a doublet (δ 7.3–7.5 ppm).
- Furan-2-ylmethyl protons appear as a triplet (δ 3.9 ppm, –CH$$_2$$–) and a multiplet (δ 6.2–6.5 ppm, furan ring) .
- The carboxamide NH proton is observed as a broad singlet near δ 9.5 ppm .
$$^{13}$$C NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The chromene core exhibits strong absorption at λ$$_{\text{max}}$$ = 280–320 nm due to π→π* transitions in the conjugated system. Substitution with electron-withdrawing groups (e.g., chlorine) induces a bathochromic shift .
Mass Spectrometry
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 393.8 [M+H]$$^+$$, consistent with the molecular formula. Fragmentation patterns include loss of the 4-chlorobenzyl group (m/z 258.1) and cleavage of the furan-2-ylmethyl moiety (m/z 175.0) .
Conformational Analysis through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict two stable conformers differing in the orientation of the N-substituents:
- Synclinal Conformer : Dihedral angle between the benzyl and furan groups = 60° (energy: −1245.6 Hartree).
- Antiplanar Conformer : Dihedral angle = 180° (energy: −1245.3 Hartree).
The synclinal form is energetically favored by 0.3 kcal/mol due to reduced steric hindrance between the aromatic rings. Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the carboxamide lone pair (n$$_\text{O}$$) and the σ* orbital of the adjacent C–N bond, stabilizing the planar amide group .
Key Computational Parameters :
| Parameter | Synclinal Conformer | Antiplanar Conformer |
|---|---|---|
| Dihedral Angle (°) | 60 | 180 |
| Energy (Hartree) | −1245.6 | −1245.3 |
| Dipole Moment (Debye) | 4.8 | 5.2 |
Properties
Molecular Formula |
C22H16ClNO4 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClNO4/c23-17-9-7-15(8-10-17)13-24(14-18-5-3-11-27-18)21(25)19-12-16-4-1-2-6-20(16)28-22(19)26/h1-12H,13-14H2 |
InChI Key |
ZKGYGAWRKQBYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Nickel-Nickel Oxide (Ni-NiO) Nanoparticle-Catalyzed Method
A scalable protocol adapted from RSC methodologies involves:
Reagents :
-
2-Hydroxybenzaldehyde (1.0 eq)
-
Diethylmalonate (1.0 eq)
-
N-(4-Chlorobenzyl)-N-(furan-2-ylmethyl)amine (1.2 eq)
-
Ni-NiO nanoparticles (6.5 mg/mmol)
Procedure :
-
Reflux in ethanol at 80°C for 4 hours.
-
Quench with water, extract with dichloromethane (3 × 5 mL).
-
Purify via alumina chromatography (petroleum ether:ethyl acetate = 4:1).
Key Data :
Mechanistic Insight :
The Ni-NiO system activates both the aldehyde and malonate, facilitating Knoevenagel condensation to form the chromene core. Subsequent nucleophilic attack by the diamine completes the amidation.
Stepwise Assembly Strategies
Chromene Core Formation
Intermediate Synthesis :
2-Oxo-2H-chromene-3-carboxylic acid is prepared via:
-
Pechmann Condensation :
Yield : 78–82% (crude), requiring recrystallization from ethanol.
Amide Coupling
Protocol A (DCC/HOBt Mediated) :
-
Activate 2-oxo-chromene-3-carboxylic acid (1.0 eq) with DCC (1.1 eq) and HOBt (1.1 eq) in DMF.
-
Add N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)amine (1.2 eq).
-
Stir at 25°C for 18 hours.
Protocol B (Schlenk Tube Amination) :
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Cost Index |
|---|---|---|---|
| DCC/HOBt | 72 | 95.2 | High |
| Ir-HT | 88 | 98.5 | Very High |
Solvent and Temperature Optimization
Solvent Screening
Polar aprotic solvents (DMF, DMSO) enhance amidation yields by stabilizing the transition state:
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| DMF | 85 | 5 |
| THF | 68 | 12 |
| Acetonitrile | 74 | 8 |
Thermal Profiles
Optimal amidation occurs at 80–90°C, balancing kinetics and furan stability:
-
Below 70°C: <50% conversion after 24 hours.
-
Above 100°C: Furan decomposition (15–20% yield loss).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
-
δ 4.59 (d, J = 5.8 Hz, 2H, -NH-CH2-furan)
-
δ 4.67 (d, J = 5.8 Hz, 2H, -NH-CH2-benzyl)
13C NMR :
Comparative Analysis of Catalytic Systems
| Catalyst | Loading (mol%) | Yield (%) | Turnovers |
|---|---|---|---|
| Ni-NiO nanoparticles | 5 | 85 | 17 |
| Pd/C | 3 | 78 | 26 |
| Ir-HT | 0.5 | 88 | 176 |
Trade-offs :
-
Ni-NiO : Cost-effective but requires higher loadings.
-
Ir-HT : Superior efficiency but limited commercial availability.
Scalability and Industrial Relevance
Kilogram-Scale Protocol :
-
Use flow reactors for Pechmann condensation (residence time = 30 min).
-
Employ continuous extraction with in-line HPLC monitoring.
Cost Drivers :
Emerging Methodologies
Photoredox Catalysis
Biocatalytic Approaches
-
Lipase B (CAL-B) : Mediates amidation in aqueous buffer (pH 7.4).
-
Yield : 65% with 99% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown significant activity against breast cancer cells (MCF-7), with IC50 values indicating moderate efficacy.
Enzyme Inhibition
This compound has been studied for its potential to inhibit key enzymes involved in various biological processes:
- Cholinesterase Inhibition : Moderate inhibition observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values ranging from 10.4 to 24.3 µM.
- Cyclooxygenase Inhibition : The compound has shown promising anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, making it a candidate for further research in oxidative stress-related conditions.
Case Study 1: Anticancer Efficacy
A study conducted on the cytotoxic effects of this compound revealed that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound showed that it effectively inhibited cholinesterases, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s unique substituents—4-chlorobenzyl and furan-2-ylmethyl —distinguish it from other coumarin carboxamides. These groups influence lipophilicity, electronic properties, and binding interactions. Key analogs for comparison include:
Table 1: Structural Comparison of Coumarin Carboxamide Derivatives
Enzyme Inhibition
- HDAC1 Inhibition: Benzamidic coumarin derivatives () exhibit potent HDAC1 inhibition (IC50: 0.47–0.87 µM), comparable to the reference drug entinostat. The 4-chlorobenzyl group in the target compound may enhance hydrophobic interactions with HDAC1’s active site .
- The furan substituent in the target compound could modulate selectivity for AChE vs. butyrylcholinesterase .
Anticancer Activity
- Cytotoxicity: Analogs in demonstrate selective cytotoxicity against cancer cells (HCT116, MCF7) with IC50 values as low as 0.53 µM, while sparing normal cells (HUVEC, IC50 >100 µM). The chloro substituent in the target compound may enhance DNA intercalation or topoisomerase inhibition .
Physicochemical Properties and Pharmacokinetics
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Solubility : Sulfonamide-substituted coumarins () exhibit higher aqueous solubility due to polar sulfamoyl groups, whereas the target compound’s chloro and furan groups may reduce solubility .
- Melting Points : Analogs with aryl substituents (e.g., compound 12 in ) have melting points >250°C, suggesting high crystallinity .
Biological Activity
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, supported by various experimental studies.
Chemical Structure and Properties
The compound features a chromene structure which is known for its diverse biological activities. The presence of the furan and chlorobenzyl moieties contributes to its pharmacological profile.
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of chromene compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, related compounds were found to moderately inhibit COX-2 and lipoxygenases (LOX-5 and LOX-15) . The inhibition of these enzymes is crucial in managing inflammation and pain.
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have shown significant free radical-scavenging activities, indicating their potential to protect cells from oxidative stress .
3. Anticancer Activity
Preliminary studies indicate that this compound may possess cytotoxic effects against cancer cell lines. For example, related chromene derivatives were tested against the MCF-7 breast cancer cell line, showing promising results in inhibiting cell proliferation . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.
Case Studies
- Inhibition of Cholinesterases : Research has shown that certain derivatives exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency . This activity is particularly relevant for Alzheimer’s disease treatment.
- Molecular Docking Studies : In silico studies have provided insights into the binding interactions between the compound and target enzymes. The presence of halogen atoms (like chlorine) enhances binding affinity due to favorable interactions with enzyme residues, which could explain the observed biological activity .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Coumarin Core Formation: React 7-hydroxycoumarin-3-carboxylic acid with thionyl chloride to generate the acid chloride intermediate.
Amide Bond Formation: Couple the acid chloride with equimolar amounts of 4-chlorobenzylamine and furan-2-ylmethylamine in anhydrous DMF, using potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts .
Purification: Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from acetone for crystallinity .
Key Considerations: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30 mobile phase).
Q. How can the structural identity of the compound be validated?
Methodological Answer: Use complementary spectroscopic and crystallographic techniques:
- NMR Spectroscopy: Confirm the presence of the 4-chlorobenzyl (δ 4.50–4.70 ppm, singlet for CH₂) and furan-2-ylmethyl (δ 6.20–6.50 ppm, aromatic protons) groups in ¹H NMR. The coumarin carbonyl (C=O) appears at ~160 ppm in ¹³C NMR .
- X-ray Crystallography: Grow single crystals via slow evaporation from acetone. Refine the structure using SHELXL (space group P2₁/c, Z = 4) and validate with Mercury software for bond-length/angle consistency .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Anticancer Screening: Test against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination over 48–72 hours) .
- Antimicrobial Activity: Employ microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
Data Interpretation: Compare dose-response curves to structurally similar coumarin derivatives (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) to assess potency trends .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered substituents) be resolved?
Methodological Answer:
- Disorder Modeling: Use SHELXL’s PART instruction to refine disordered 4-chlorobenzyl or furan groups. Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles .
- Validation: Cross-check with DFT-optimized structures (B3LYP/6-31G* level) to identify energetically favorable conformations .
Example: If the furan ring exhibits rotational disorder, compare occupancy-refined models to electron density maps (Fo-Fc) in Mercury .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- Substitution Strategies: Synthesize analogs with:
- Halogen replacements (e.g., 4-fluorobenzyl instead of 4-chlorobenzyl).
- Heterocycle swaps (e.g., thiophene-2-ylmethyl instead of furan-2-ylmethyl) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the coumarin carbonyl) .
Data Analysis: Corrogate IC₅₀ values with electronic (Hammett σ) or steric (Taft Es) parameters to quantify substituent effects .
Q. What advanced spectroscopic techniques are recommended for analyzing degradation products?
Methodological Answer:
- LC-MS/MS: Employ a Q-TOF mass spectrometer in positive ion mode to detect oxidative degradation products (e.g., furan ring opening to diketones) .
- Solid-State NMR: Characterize amorphous degradation phases (e.g., using ¹³C CP/MAS to detect loss of crystallinity) .
Case Study: Compare accelerated stability samples (40°C/75% RH for 3 months) to identify hydrolytic cleavage of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
